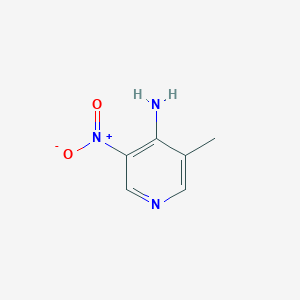

4-Amino-5-methyl-3-nitropyridine

Descripción general

Descripción

4-Amino-5-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar nitropyridine compounds have been found to interact with various biological targets, including enzymes and receptors, in their role as intermediates in the synthesis of more complex molecules .

Mode of Action

Nitropyridines, in general, are known to undergo various chemical reactions, including substitutions and shifts, which can lead to the formation of new compounds . These reactions can potentially alter the activity of the target molecules, leading to changes in their function .

Biochemical Pathways

Nitropyridines are often involved in the synthesis of other compounds, suggesting that they may play a role in various biochemical pathways .

Result of Action

Nitropyridines are known to be involved in the synthesis of various compounds, suggesting that they may have diverse effects depending on the specific context .

Action Environment

Like other chemical compounds, its activity is likely to be influenced by factors such as temperature, ph, and the presence of other molecules .

Actividad Biológica

4-Amino-5-methyl-3-nitropyridine (AMNP) is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of an amino group, a methyl group, and a nitro group on the pyridine ring, exhibits various interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of AMNP, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O2. Its structure can be represented as follows:

Biological Activities

Research indicates that AMNP exhibits several biological activities, including:

- Antimicrobial Activity : AMNP has shown potential as an antimicrobial agent against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

- Anticancer Properties : Preliminary investigations suggest that AMNP may possess anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, although the exact mechanisms remain to be fully elucidated .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that are crucial for the survival of certain pathogens or cancer cells .

The biological activity of AMNP is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding.

- Enzyme Interaction : AMNP's amino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity. This interaction is crucial for its antimicrobial and anticancer effects.

Synthesis Methods

The synthesis of AMNP can be achieved through various chemical routes. One common method involves the nitration of 4-amino-5-methylpyridine followed by purification processes. The general steps include:

- Nitration : The starting material (4-amino-5-methylpyridine) is treated with a nitrating agent (such as nitric acid) under controlled conditions.

- Isolation : The product is isolated through crystallization or chromatography techniques.

- Characterization : The final compound is characterized using spectroscopic methods (NMR, IR) to confirm its structure and purity.

Case Studies

Several studies have explored the biological activities of AMNP:

- Antimicrobial Study : A study published in 2020 investigated the antimicrobial properties of AMNP against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent.

- Anticancer Research : In vitro tests conducted on cancer cell lines demonstrated that AMNP could induce apoptosis in certain types of cancer cells. The study suggested that this effect might be due to the compound's ability to disrupt cellular signaling pathways involved in cell survival .

- Enzyme Inhibition Analysis : A recent paper detailed the enzyme inhibition profile of AMNP, revealing its capability to inhibit key enzymes involved in bacterial metabolism. This inhibition could lead to reduced bacterial viability and offers insights into developing novel antibiotics .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

4-Amino-5-methyl-3-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds, especially those targeting cancer and bacterial infections. Its unique chemical structure allows for modifications that enhance biological activity, making it a valuable component in drug formulation.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, studies have focused on synthesizing compounds that inhibit specific cancer cell lines, revealing promising results in preclinical trials .

Table 1: Summary of Pharmaceutical Applications

Material Science

Advanced Materials Development

In material science, this compound is utilized to create advanced materials with enhanced thermal and mechanical properties. It contributes to the formulation of polymers and composites that are beneficial in aerospace and automotive industries.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices improves their strength and durability. This enhancement is critical for applications requiring high-performance materials .

Table 2: Material Science Applications

| Application Area | Description | References |

|---|---|---|

| Polymer Formulation | Enhances thermal and mechanical properties | |

| Aerospace Components | Used in lightweight composite materials |

Agricultural Chemistry

Pesticide Development

The compound is being explored for its potential use as a pesticide or herbicide. Its effectiveness in improving crop yields while being environmentally friendly positions it as a candidate for sustainable agricultural practices.

Case Study: Herbicide Efficacy

Studies have demonstrated that formulations containing this compound can effectively control specific pests while minimizing environmental impact, thus supporting its application in modern agriculture .

Table 3: Agricultural Applications

| Application Area | Description | References |

|---|---|---|

| Pesticides | Potential as an effective pesticide | |

| Herbicides | Environmentally friendly alternatives |

Analytical Chemistry

Reagent Utilization

In analytical chemistry, this compound is employed as a reagent in various analytical methods such as spectrophotometry. It aids in the detection and quantification of other chemical species, facilitating environmental monitoring and quality control.

Table 4: Analytical Chemistry Applications

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The amino group at position 4 directs electrophiles to the ortho/para positions relative to itself, while the nitro group at position 3 exerts a meta-directing deactivating effect. Notable findings:

-

Sulfonation : Reaction with concentrated H₂SO₄ yields 5-nitropyridine-2-sulfonic acid derivatives .

-

Halogenation : Chlorination at position 2 occurs when using Cl₂ in acidic media, as demonstrated in analogous 3-nitropyridines .

Table: Substituent Effects on Reactivity

| Position | Substituent | Effect on Reactivity |

|---|---|---|

| 3 | -NO₂ | Deactivates ring; meta-directing |

| 4 | -NH₂ | Activates ring; ortho/para-directing |

| 5 | -CH₃ | Mildly activates via inductive effects |

Reduction and Oxidation Chemistry

-

Nitro Group Reduction :

Catalytic hydrogenation (H₂/Pd/C) converts the nitro group to an amine, producing 3,4-diamino-5-methylpyridine. This intermediate is critical for synthesizing fused heterocycles like imidazo[4,5-c]pyridines . -

Amino Group Oxidation :

Treatment with KMnO₄ in acidic conditions oxidizes -NH₂ to -NO₂, yielding 3,5-dinitro-4-methylpyridine .

Cyclization and Heterocycle Formation

The amino and nitro groups enable cyclization reactions for bioactive heterocycles:

-

Imidazo[4,5-c]pyridines :

Reaction with acylating agents (e.g., acetic anhydride) forms intermediates that cyclize under heat, yielding imidazo-fused systems . -

Dihydro-2H-imidazo[4,5-c]pyridin-2-ones :

Alkyl carbamate-protected amino groups facilitate cyclization via base-mediated elimination .

Nucleophilic Displacement Reactions

The nitro group at position 3 participates in nucleophilic aromatic substitution under harsh conditions:

Propiedades

IUPAC Name |

3-methyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWXBARPYDGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462198 | |

| Record name | 4-Amino-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18227-67-3 | |

| Record name | 3-Methyl-5-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18227-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.